molecular formula C17H16BrF2N3O2 B2584180 3-(5-bromo-2-(difluoromethoxy)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one CAS No. 1797349-69-9

3-(5-bromo-2-(difluoromethoxy)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one

カタログ番号: B2584180
CAS番号: 1797349-69-9
分子量: 412.235
InChIキー: XWWKWZDFIAKKPX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound features a 7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl core linked to a propan-1-one chain substituted with a 5-bromo-2-(difluoromethoxy)phenyl group. This scaffold is associated with diverse biological activities, including kinase inhibition and receptor modulation, as inferred from analogs in the evidence . The bromo and difluoromethoxy substituents likely enhance lipophilicity and metabolic stability compared to non-halogenated analogs .

特性

IUPAC Name

3-[5-bromo-2-(difluoromethoxy)phenyl]-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrF2N3O2/c18-13-2-3-15(25-17(19)20)11(7-13)1-4-16(24)23-6-5-14-12(9-23)8-21-10-22-14/h2-3,7-8,10,17H,1,4-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWKWZDFIAKKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)CCC3=C(C=CC(=C3)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(5-bromo-2-(difluoromethoxy)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds featuring a pyridine and pyrimidine ring system. Its molecular formula is C18H15BrF2N2OC_{18}H_{15}BrF_2N_2O, with a molecular weight of approximately 393.23 g/mol. The presence of bromine and difluoromethoxy groups contributes to its unique reactivity and biological profile.

Antidiabetic Properties

Recent studies have indicated that compounds similar to the one may act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is a validated target for type 2 diabetes mellitus (T2DM) treatments. For instance, a related compound demonstrated an IC50 value of 0.86 μM against PTP1B, showing significant selectivity over other phosphatases . In vivo studies have shown that such compounds can lower blood glucose levels and improve insulin sensitivity in diabetic models .

Anticancer Activity

Preliminary data suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For example, compounds with similar structures have been reported to inhibit specific kinases involved in tumor growth .

Neuroprotective Effects

There is emerging evidence that certain derivatives of this compound may exert neuroprotective effects, potentially through the modulation of neuropeptide Y (NPY) receptors. This could have implications for treating neurodegenerative diseases where inflammation plays a critical role .

Case Studies

StudyFindings
Study on PTP1B Inhibition A derivative showed an IC50 of 0.86 μM against PTP1B, significantly reducing blood glucose levels in diabetic mice .
Anticancer Activity Induced apoptosis in various cancer cell lines; specific mechanisms include kinase inhibition .
Neuroprotective Effects Modulated NPY receptors, suggesting potential for treating neurodegenerative disorders .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in glucose metabolism and cancer cell proliferation.
  • Modulation of Signaling Pathways : It can alter pathways related to insulin signaling and cellular apoptosis.
  • Neurotransmitter Interaction : Interaction with neuropeptide receptors may influence neuroinflammatory processes.

類似化合物との比較

Core Scaffold Modifications

The 7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl moiety is a common feature in multiple compounds (e.g., ). Modifications to this core include:

  • Substituents at Position 2: Target Compound: No direct substituent at position 2 (implied by nomenclature). Analog 1: 2-(2,3-dihydro-1H-inden-2-ylamino) group in 1-[2-(indan-2-ylamino)-...]propan-1-one (). Analog 2: 2-(4-phenylpiperazin-1-yl) in V029-2873 (). Substitutions at position 2 influence binding affinity to targets like Autotaxin, as shown in crystal structures .

Aryl Group Variations

The 5-bromo-2-(difluoromethoxy)phenyl group distinguishes the target compound from analogs with other aryl substituents:

Compound ID Aryl Substituent Molecular Weight (g/mol) Key Properties Reference
Target Compound 5-bromo-2-(difluoromethoxy)phenyl ~465.3 (estimated) High lipophilicity, halogen bonding
V020-9406 3-fluorophenyl 478.54 Moderate metabolic stability
XRC () 3,4-dichlorophenyl 452.3 Enhanced enzyme inhibition
Compound 2,3-dihydro-1H-inden-2-yl 376 (MS data) Autotaxin inhibition (IC₅₀ ~50 nM)

Key Insight : Halogenated aryl groups (Br, Cl, F) improve target engagement but may reduce solubility. The difluoromethoxy group in the target compound balances electronegativity and steric effects .

Propan-1-one Chain Modifications

The propan-1-one linker is critical for spatial orientation. Variations include:

  • Target Compound : Unmodified propan-1-one chain.
  • Analog 3 : 3-(prop-2-yn-1-yloxy)propan-1-one () with a terminal alkyne for click chemistry applications (48% yield).
  • Analog 4 : 5-(4H-1,2,4-triazol-3-yl)pentan-1-one () for metal coordination (MS: 419 M+1).

Synthetic Challenges : Bromo and difluoromethoxy groups may require protective strategies during synthesis, unlike simpler alkoxy or alkyl chains .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。